

Application Note: Spectrophotometric Assay for Theophylline Sodium Glycinate Concentration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Theophylline Sodium Glycinate*

Cat. No.: *B1264794*

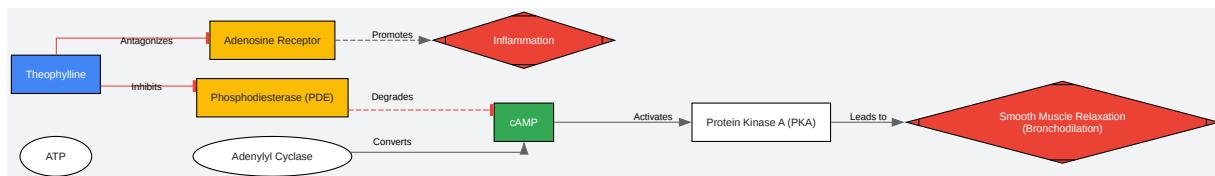
[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Theophylline Sodium Glycinate is a complex of theophylline and sodium glycinate, which enhances the solubility and absorption of theophylline.^{[1][2]} Theophylline, a methylxanthine derivative, is widely used as a bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).^{[1][3]} Its therapeutic efficacy is closely linked to its plasma concentration, necessitating accurate and reliable quantitative methods for its determination in pharmaceutical formulations.

This application note details a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the quantification of theophylline in **Theophylline Sodium Glycinate**. The assay is based on the inherent ultraviolet (UV) absorbance of the theophylline molecule.


Principle of the Assay

The quantitative determination of theophylline is based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. Theophylline exhibits strong absorbance in the UV region, with a maximum absorption peak (λ_{max}) typically observed between 272 nm and 277 nm, depending on the solvent used.^{[4][5][6]} By measuring the absorbance of a sample solution at its λ_{max} and comparing it to a standard curve prepared with known concentrations of a theophylline reference standard, the concentration of

theophylline in the sample can be accurately determined. For this protocol, 0.1 N sodium hydroxide (NaOH) is used as the solvent, which provides a consistent λ_{max} for theophylline around 275 nm.[7]

Signaling Pathway of Theophylline

Theophylline's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3, leading to an increase in intracellular cyclic AMP (cAMP).[3][8] This elevation in cAMP in airway smooth muscle cells results in bronchodilation. Additionally, theophylline acts as an antagonist at adenosine receptors and activates histone deacetylases, contributing to its anti-inflammatory effects.[8][9]

[Click to download full resolution via product page](#)

Caption: Theophylline's mechanism of action.

Materials and Reagents

- Equipment:
 - UV-Vis Spectrophotometer (double beam)
 - Matched 1 cm quartz cuvettes
 - Analytical balance
 - Volumetric flasks (10 mL, 50 mL, 100 mL)

- Pipettes (various sizes)
- Sonicator
- Chemicals and Reagents:
 - Theophylline Reference Standard (USP grade)
 - **Theophylline Sodium Glycinate** sample
 - Sodium Hydroxide (NaOH), AR grade
 - Deionized or distilled water

Experimental Protocols

Preparation of 0.1 N NaOH Solution

- Accurately weigh 4.0 g of NaOH pellets.
- Dissolve in approximately 500 mL of deionized water in a 1000 mL volumetric flask.
- Allow the solution to cool to room temperature.
- Make up the volume to 1000 mL with deionized water and mix thoroughly.

Preparation of Standard Stock Solution (100 µg/mL Theophylline)

- Accurately weigh 10 mg of Theophylline Reference Standard.
- Transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of 0.1 N NaOH.
- Sonicate for 5-10 minutes to ensure complete dissolution.
- Make up the volume to the mark with 0.1 N NaOH and mix well.

Preparation of Calibration Standards

- From the Standard Stock Solution (100 µg/mL), pipette 0.4, 0.8, 1.2, 1.6, 2.0, and 2.4 mL into separate 10 mL volumetric flasks.
- Dilute each flask to the mark with 0.1 N NaOH.
- This yields calibration standards with concentrations of 4, 8, 12, 16, 20, and 24 µg/mL, respectively.

Preparation of Sample Solution

Theophylline Sodium Glycinate contains approximately 44.5% to 47.3% anhydrous theophylline.^[10] The sample weight should be adjusted based on the certificate of analysis. For this protocol, an average of 46% is assumed.

- Accurately weigh approximately 22 mg of **Theophylline Sodium Glycinate** powder.
- Transfer it to a 100 mL volumetric flask.
- Dissolve and dilute to volume with 0.1 N NaOH. This gives a stock solution with an expected theophylline concentration of ~100 µg/mL (22 mg * 0.46 / 100 mL).
- Filter the solution if necessary.
- Pipette 1.5 mL of this stock solution into a 10 mL volumetric flask and dilute to the mark with 0.1 N NaOH. This results in a theoretical concentration of ~15 µg/mL, which should fall within the calibration range.

Spectrophotometric Measurement

- Turn on the UV-Vis spectrophotometer and allow it to warm up.
- Set the wavelength to the λ_{max} of theophylline in 0.1 N NaOH (approximately 275 nm).^[7] Perform a wavelength scan (200-400 nm) with one of the standards to confirm the λ_{max} .
- Use 0.1 N NaOH as the blank to zero the instrument.

- Measure the absorbance of each calibration standard and the prepared sample solution in triplicate.

Data Analysis and Presentation

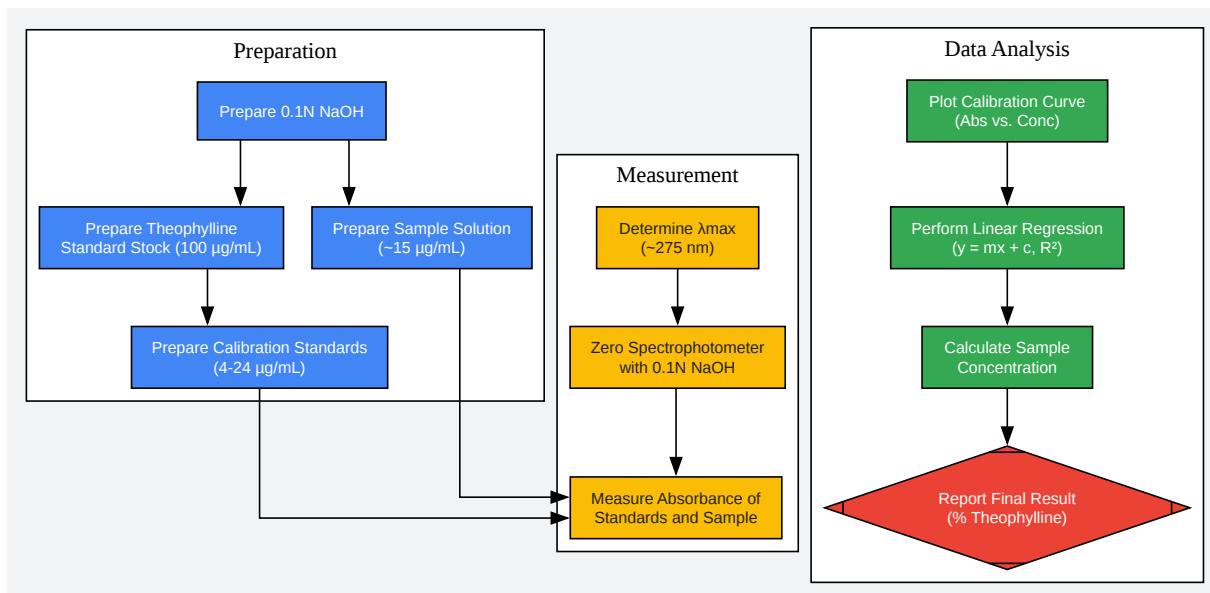
Calibration Curve

- Plot a graph of absorbance (Y-axis) versus the concentration ($\mu\text{g/mL}$) of the theophylline standards (X-axis).
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). An R^2 value > 0.998 is desirable.[\[7\]](#)

Calculation of Theophylline Concentration

The concentration of theophylline in the sample solution can be calculated using the regression equation:

Concentration ($\mu\text{g/mL}$) = (Absorbance of Sample - y-intercept) / slope


The final amount of theophylline in the original **Theophylline Sodium Glycinate** powder is calculated as follows:

**% Theophylline = $(C * DF * V) / (W * 10)$ **

Where:

- C = Concentration of theophylline from the calibration curve ($\mu\text{g/mL}$)
- DF = Dilution factor (e.g., $10 / 1.5 = 6.67$)
- V = Initial volume of sample stock solution (100 mL)
- W = Initial weight of **Theophylline Sodium Glycinate** sample (mg)

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Spectrophotometric assay workflow.

Method Validation Summary

The described method should be validated according to ICH guidelines. The following tables summarize expected performance characteristics based on published data for similar assays.
[5][7]

Table 1: Linearity and Range

Parameter	Result
Linearity Range	4 - 24 µg/mL
Regression Equation	$y = 0.054x + 0.002$ (Example)
Correlation Coefficient (R^2)	> 0.998

Table 2: Precision

Parameter	Acceptance Criteria (%RSD)	Expected Result (%RSD)
Intraday Precision (n=6)	≤ 2.0%	< 1.5%
Interday Precision (n=6)	≤ 2.0%	< 2.0%

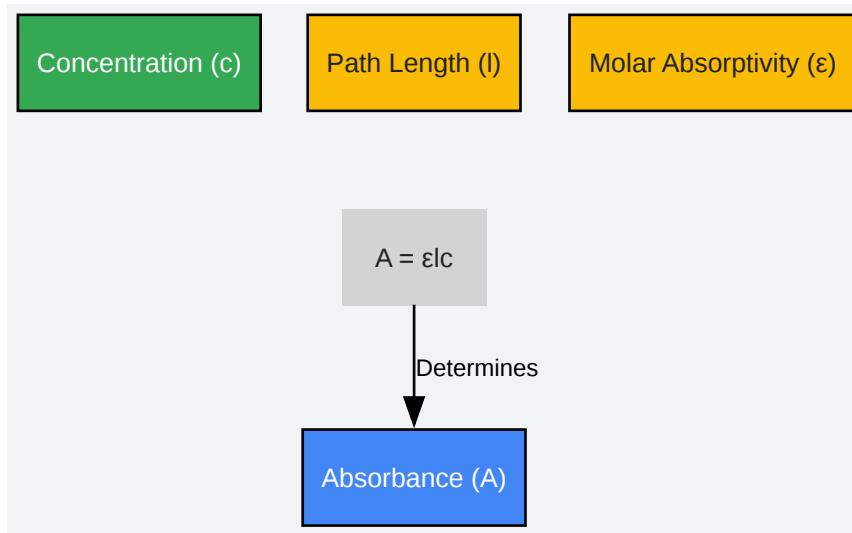
Table 3: Accuracy (Recovery)

Spiked Level	Amount Added (µg/mL)	Amount Recovered (µg/mL)	% Recovery
80%	12	11.95	99.6%
100%	15	15.12	100.8%
120%	18	18.11	100.6%
Average	100.3%		

Acceptance Criteria:

98.0% - 102.0%

Table 4: LOD and LOQ


Parameter	Formula	Expected Result ($\mu\text{g/mL}$)
Limit of Detection (LOD)	$3.3 * (\sigma / S)$	~ 0.05
Limit of Quantitation (LOQ)	$10 * (\sigma / S)$	~ 0.15
σ = Standard deviation of the y-intercept; S = Slope of the calibration curve		

Specificity

The method is specific for theophylline in the absence of other UV-absorbing compounds with overlapping spectra. Common xanthine derivatives like caffeine and theobromine, as well as barbiturates, may cause interference.[11] The excipients present in a typical **Theophylline Sodium Glycinate** formulation are not expected to interfere with the assay.

Beer-Lambert Law Relationship

The foundation of this assay is the linear relationship between the concentration of theophylline and the measured absorbance at a fixed wavelength.

[Click to download full resolution via product page](#)

Caption: Beer-Lambert Law relationship.

Conclusion

The UV spectrophotometric method described provides a simple, accurate, and precise means for the quantitative determination of theophylline in **Theophylline Sodium Glycinate**. The method is suitable for routine quality control testing of raw materials and finished pharmaceutical products. Proper method validation must be performed to ensure its suitability for the intended purpose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is Theophylline Sodium Glycinate used for? [synapse.patsnap.com]
- 2. Theophylline Sodium Glycinate | 8000-10-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. Theophylline sodium glycinate | TargetMol [targetmol.com]
- 4. UV-Vis Spectrum of Theophylline | SIELC Technologies [sielc.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. ijcpa.in [ijcpa.in]
- 8. medchemexpress.com [medchemexpress.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ftp.uspbpep.com [ftp.uspbpep.com]
- 11. A modified ultraviolet spectrophotometric method for the determination of theophylline in serum in the presence of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Spectrophotometric Assay for Theophylline Sodium Glycinate Concentration]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1264794#spectrophotometric-assay-for-theophylline-sodium-glycinate-concentration>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com